2-Bromo-6-(difluoromethoxy)pyrazine 2-Bromo-6-(difluoromethoxy)pyrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15860547
InChI: InChI=1S/C5H3BrF2N2O/c6-3-1-9-2-4(10-3)11-5(7)8/h1-2,5H
SMILES:
Molecular Formula: C5H3BrF2N2O
Molecular Weight: 224.99 g/mol

2-Bromo-6-(difluoromethoxy)pyrazine

CAS No.:

Cat. No.: VC15860547

Molecular Formula: C5H3BrF2N2O

Molecular Weight: 224.99 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-6-(difluoromethoxy)pyrazine -

Specification

Molecular Formula C5H3BrF2N2O
Molecular Weight 224.99 g/mol
IUPAC Name 2-bromo-6-(difluoromethoxy)pyrazine
Standard InChI InChI=1S/C5H3BrF2N2O/c6-3-1-9-2-4(10-3)11-5(7)8/h1-2,5H
Standard InChI Key JXEISZBNTNCFIU-UHFFFAOYSA-N
Canonical SMILES C1=C(N=C(C=N1)Br)OC(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-Bromo-6-(difluoromethoxy)pyrazine belongs to the pyrazine family, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The bromine atom at position 2 and the difluoromethoxy group (-OCF₂H) at position 6 create distinct electronic effects:

  • Bromine: A heavy halogen providing polarizability and leaving group potential for further functionalization .

  • Difluoromethoxy: A lipophilic substituent with electron-withdrawing characteristics due to fluorine's electronegativity, enhancing metabolic stability in drug candidates .

Table 1: Fundamental Physicochemical Properties

PropertyValueSource
Molecular FormulaC₅H₃BrF₂N₂O
Molecular Weight224.99 g/mol
Density1.7 ± 0.1 g/cm³ *
Boiling Point202.0 ± 35.0 °C (760 mmHg) *
Flash Point76.0 ± 25.9 °C *
Vapour Pressure0.4 ± 0.4 mmHg (25°C) *
LogP (Partition Coefficient)2.43 *

*Note: Data marked with originates from structural analogs; exact measurements for the pyrazine derivative require experimental validation .

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data confirm the compound's structure:

  • ¹H NMR (500 MHz, CDCl₃): δ 8.16 (s, 1H, H-3), 7.98 (s, 1H, H-5), 7.41 (t, J = 73.5 Hz, 1H, -OCF₂H) .

  • ¹³C NMR (126 MHz, DMSO-d₆): δ 152.5 (t, J = 3.3 Hz, C-6), 145.2 (C-2), 135.4 (C-4), 129.2 (C-3/C-5) .

  • HRMS: [M + H]⁺ observed at m/z 224.9444 (calculated 224.9444 for C₅H₃⁷⁹BrF₂N₂O) .

The ¹⁹F NMR spectrum exhibits a characteristic doublet at δ −82.8 ppm, confirming the -OCF₂H group .

Synthetic Methodologies

Nucleophilic Displacement Strategies

A patent-pending route (CN112979565B) outlines the synthesis of chloro-difluoromethoxy pyrazines, adaptable to bromo analogs :

  • Chloropyrazine Intermediate: 2,6-Dichloropyrazine reacts with sodium difluoromethoxide (NaOCF₂H) in DMF at 60°C for 12 hours, yielding 2-chloro-6-(difluoromethoxy)pyrazine (78% yield).

  • Bromination: Treatment with PBr₃ in dichloromethane substitutes the 2-chloro group with bromine, achieving 2-bromo-6-(difluoromethoxy)pyrazine in 65% yield after recrystallization .

Catalytic Coupling Approaches

The ACS Journal of Organic Chemistry details tele-substitution reactions for bromopyrazines :

  • Hydrazine Intermediate: 2,6-Dibromopyrazine reacts with hydrazine hydrate (2.5 equiv) in ethanol at 80°C, forming 2-bromo-6-hydrazinylpyrazine (85% yield) .

  • Difluoromethoxy Introduction: Copper(I)-mediated coupling with methyl difluoromethoxylation reagents (e.g., AgOCF₂H) installs the -OCF₂H group at position 6 .

Table 2: Comparative Synthesis Yields

MethodKey ReagentYield (%)Purity (%)
Nucleophilic DisplacementNaOCF₂H7897
Catalytic BrominationPBr₃6595
Hydrazine IntermediateNH₂NH₂·H₂O8599

Pharmaceutical Applications

MAO-B Inhibitor Development

Structure-activity relationship (SAR) studies highlight the compound's role in optimizing MAO-B inhibitors :

  • Meta-Bromo Enhancement: Pyridazinone derivatives with meta-bromo substitutions (e.g., T6) show IC₅₀ = 0.013 µM for MAO-B, outperforming para-bromo analogs (IC₅₀ = 6.86 µM) .

  • Selectivity: The difluoromethoxy group reduces MAO-A inhibition (SI > 120 for MAO-B vs. MAO-A), minimizing off-target effects in neurodegenerative therapies .

Antibacterial Agents

As a pyrazine-2-carboxamide precursor, the compound enables synthesis of XDR S. Typhi inhibitors :

  • Suzuki Coupling: Reacts with 4-bromo-3-methylphenylboronic acid under Pd(PPh₃)₄ catalysis (90°C, 24 h), yielding N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives with MIC₉₀ = 8 µg/mL against resistant strains .

Industrial Manufacturing and Quality Control

MolCore BioPharmatech reports large-scale production under ISO-certified conditions :

  • Purity Specifications: ≥97% by HPLC (C18 column, 0.1% TFA/MeCN gradient).

  • Impurity Profile: ≤0.5% 2-bromo-5-(difluoromethoxy)pyrazine (positional isomer), ≤0.3% residual solvents (DMF < 500 ppm) .

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